Enrofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. [] It is primarily used in veterinary medicine for treating bacterial infections in various animal species. [] Enrofloxacin exhibits a broad spectrum of activity against both Gram-negative and Gram-positive bacteria. []
Enrofloxacin was first synthesized in the 1980s as a derivative of nalidixic acid. It is classified as a fluoroquinolone antibiotic, which acts by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. This mechanism makes it bactericidal, effectively killing bacteria rather than merely inhibiting their growth.
The synthesis of enrofloxacin typically involves several chemical reactions starting from simpler organic compounds. One common method includes:
A notable synthesis method described involves dispersing enrofloxacin in water and adding mesylate under controlled conditions to produce enrofloxacin mesylate, which has significantly improved solubility compared to the parent compound .
Enrofloxacin has the molecular formula and a molecular weight of approximately 359.39 g/mol. The compound features:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming the arrangement of atoms and functional groups .
Enrofloxacin undergoes various chemical reactions, including:
Analytical methods such as high-performance liquid chromatography are often employed to study these reactions quantitatively .
Enrofloxacin exerts its antibacterial effects by inhibiting two critical enzymes involved in bacterial DNA replication:
By binding to these enzymes, enrofloxacin prevents bacterial cells from replicating their DNA, ultimately leading to cell death. Studies have shown that enrofloxacin is particularly effective against pathogens such as Escherichia coli and Salmonella spp., with minimum inhibitory concentrations varying based on bacterial strain .
Enrofloxacin exhibits several notable physical and chemical properties:
The compound's solubility can be enhanced through modifications such as forming salts (e.g., enrofloxacin mesylate), which significantly improves its aqueous solubility .
Enrofloxacin is primarily used in veterinary medicine for:
Recent studies have also explored its potential use in human medicine under specific circumstances due to its broad-spectrum activity against resistant bacterial strains .
Enrofloxacin (C₁₉H₂₂FN₃O₃), a third-generation fluoroquinolone, exerts bactericidal effects primarily through dual inhibition of bacterial type II topoisomerases: DNA gyrase (GyrA₂B₂) and topoisomerase IV (ParC₂E₂). These enzymes regulate DNA topology during replication, transcription, and chromosome segregation. In Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), DNA gyrase is the primary target, facilitating negative supercoiling via ATP-dependent strand passage. Enrofloxacin stabilizes the DNA-gyrase complex after cleavage, preventing religation and causing double-stranded DNA breaks [1] [5]. In Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus spp.), topoisomerase IV (responsible for decatenating daughter chromosomes) is more susceptible, though secondary gyrase inhibition occurs at higher concentrations [5] [10].
Target specificity correlates with bacterial physiology:
Resistance mutations occur in Quinolone Resistance-Determining Regions (QRDRs):
Table 1: Target Preference and Resistance Mutations in Bacterial Classes
Bacterial Type | Primary Target | Secondary Target | Common QRDR Mutations |
---|---|---|---|
Gram-negative | DNA Gyrase (GyrA) | Topoisomerase IV | GyrA: Ser83→Leu/Ala, Asp87→Asn |
Gram-positive | Topoisomerase IV | DNA Gyrase | ParC: Ser80→Phe, Glu84→Lys |
Enrofloxacin exhibits concentration-dependent killing, where bactericidal efficacy correlates with peak drug concentration (Cₘₐₓ) relative to the pathogen’s MIC. Optimal efficacy requires Cₘₐₓ/MIC ratios ≥ 8–10 or AUC/MIC ratios > 125 [10]. Bactericidal effects occur within 20–30 minutes of exposure, with cell death resulting from:
Notably, enrofloxacin induces post-antibiotic effects (PAEs) of 4–8 hours in Gram-negatives (E. coli, P. aeruginosa), suppressing bacterial regrowth after drug removal. PAEs arise from prolonged DNA damage repair and delayed resumption of replication [7] [10].
Table 2: Pharmacodynamic Parameters of Enrofloxacin in Model Organisms
Parameter | E. coli | S. aureus | P. aeruginosa | Significance |
---|---|---|---|---|
Cₘₐₓ/MIC (Optimal) | ≥10 | ≥10 | ≥12 | Predicts bactericidal efficacy |
PAE Duration (h) | 4–8 | 1–3 | 4–6 | Delays regrowth post-exposure |
Time to Killing | 20–30 min | 30–45 min | 30–60 min | Concentration-dependent |
Evolutionary studies using morbidostat devices reveal that resistance to enrofloxacin develops via efflux pump upregulation (e.g., acrAB/tolC in E. coli, adeIJK in A. baumannii) preceding target mutations, contrasting with ciprofloxacin where gyrase mutations dominate early resistance [9].
Enrofloxacin’s molecular structure optimizes target binding through strategic substitutions on the quinolone core:
Structural comparisons show:
Table 3: Impact of Structural Modifications on Enrofloxacin’s Bioactivity
Position | Chemical Group | Role in Target Binding | Microbiological Impact |
---|---|---|---|
C-6 | Fluorine | Hydrogen bonding with GyrA/ParC | ↑ Gram-positive activity; ↓ MICs 10–100× |
N-1 | Cyclopropyl | Hydrophobic interaction with enzyme pocket | ↑ Lipophilicity; ↑ Tissue penetration |
C-7 | 4-Ethyl-piperazinyl | Ionic bonds with GyrB ATPase domain | ↑ Pseudomonas coverage; ↓ efflux vulnerability |
C-3 | Carboxylic acid | Mg²⁺-mediated DNA backbone chelation | Essential for cleavage complex stabilization |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7